Bimesityl serves as a valuable building block in crystal engineering due to its ability to self-assemble into well-defined structures. Scientists exploit this property to design and synthesize new materials with desired properties like porosity and fluorescence []. Bimesityl's rigid core helps create robust frameworks, while its functional groups can be modified to interact with specific guest molecules, leading to the development of functional crystals for applications in sensing and catalysis [].
Bimesityl, chemically known as 1,3-bis(1-methylethyl)benzene, is a symmetrical organic compound characterized by two mesityl groups attached to a central carbon atom. Its molecular formula is CH, and it features a unique structure that contributes to its interesting chemical properties. Bimesityl is primarily derived from mesitylene through oxidative coupling reactions, which enhance its stability and reactivity in various chemical processes.
The biological activity of bimesityl has been explored in various studies, particularly in the context of its derivatives. Some findings indicate that bimesityl-based compounds exhibit potential pharmacological effects, including:
There are several methods for synthesizing bimesityl:
Bimesityl has several notable applications across different fields:
Interaction studies involving bimesityl focus on its behavior in various chemical environments and with different substrates. Research indicates that bimesityl can engage in complexation with metal ions and other organic molecules, influencing its reactivity and stability. These interactions are crucial for understanding its catalytic properties and potential applications in coordination chemistry.
Bimesityl shares structural similarities with several compounds, but it possesses unique characteristics that set it apart:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Mesitylene | Contains three methyl groups | Precursor to bimesityl; less stable than bimesityl |
| Biphenyl | Two phenyl groups | Lacks the bulky mesityl substituents |
| 1,3-Dimethylbenzene | Two methyl groups on benzene | Less sterically hindered compared to bimesityl |
| 1,3-Bis(2-methylpropyl)benzene | Similar branching | Different alkyl substituents affecting reactivity |
Bimesityl's unique twisted structure and steric hindrance from its bulky substituents contribute to its distinct chemical behavior and applications compared to these similar compounds.
The traditional approach to bimesityl synthesis involves the oxidative coupling of mesitylene using iodine as the oxidizing agent in acidic media . This methodology represents one of the earliest successful synthetic routes to bimesityl systems. The reaction typically employs mesitylene dissolved in chloroform with iodine and acetic acid as the coupling system .
The mechanism proceeds through the initial electrophilic aromatic substitution of mesitylene by iodine, generating mesityl iodide intermediates. Subsequent oxidative coupling occurs through the formation of aryl radicals, which then undergo homocoupling to yield bimesityl . The reaction conditions typically require temperatures ranging from 90-120°C and reaction times of 4-8 hours to achieve optimal yields of 60-80% .
Research findings demonstrate that the addition of nitric acid and sulfuric acid can facilitate the oxidative coupling process, though this approach often results in decreased selectivity due to over-oxidation and side reactions . The acidic conditions promote the formation of the desired biaryl linkage while simultaneously activating the aromatic ring system for subsequent coupling reactions.
Studies have explored various oxidative systems beyond the classical iodine-based approach. Manganese dioxide has been investigated as a milder oxidizing agent, though it generally provides lower yields compared to the iodine system [5]. The use of trifluoroperacetic acid has also been reported for mesitylene oxidation, though this primarily leads to phenolic products rather than biaryl formation [5].
The optimization of oxidative coupling conditions has focused on solvent selection, temperature control, and the stoichiometry of oxidizing agents. Investigations show that the concentration of reactants significantly affects both yield and selectivity, with moderate concentrations (0.1-0.5 mol/L) providing the best balance between efficiency and selectivity .
Recent advancements in electrocatalytic synthesis have revolutionized bimesityl production through the development of sophisticated catalyst systems. Sahu et al. reported a groundbreaking metastructured electrocatalyst comprised of a carbonaceous scaffold coated with palladium derived from zeolitic imidazole framework (ZIF) [6] [7]. This approach represents a significant advancement in selective mesitylene oxidative coupling.
The synthesis of this electrocatalyst involves the solvothermal preparation of cobalt-ZIF, followed by thermal treatment in an inert atmosphere and acid leaching to remove cobalt, generating a carbon-based structured material [6]. Palladium is subsequently deposited within the pore walls through electroless deposition, creating pore sizes of approximately 16 Å that selectively accommodate bimesityl formation while restricting larger byproducts [6] [7].
Experimental results demonstrate that this metastructured electrocatalyst achieves approximately 18 times higher selective conversion for bimesityl production compared to planar palladium film electrocatalysts [6] [7]. The reaction can be conducted at room temperature with yields reaching 92%, representing a substantial improvement over traditional thermal methods.
The electrocatalytic mechanism involves the selective oxidation of mesitylene at the electrode surface, facilitated by the palladium-containing porous structure [6]. The size-selective nature of the catalyst ensures that only bimesityl formation is favored, while larger polycyclic products are effectively suppressed [7]. This size selectivity is crucial for achieving high product purity and eliminating the need for extensive purification procedures.
The electrochemical process operates under mild conditions, requiring minimal energy input and avoiding the harsh thermal conditions associated with traditional oxidative coupling methods [6]. The reaction typically proceeds with reaction times of 2-4 hours and can be scaled for industrial applications due to the recyclable nature of the heterogeneous catalyst system.
Palladium-catalyzed cross-coupling reactions offer versatile routes to bimesityl synthesis through the coupling of mesityl halides with appropriate coupling partners [8] [9]. The Suzuki-Miyaura coupling reaction has emerged as particularly effective for constructing biaryl bonds with high selectivity and functional group tolerance.
Research by Druță and Lozan demonstrates the utility of Suzuki coupling in bimesityl derivative synthesis [3]. Their work involves the initial preparation of bimesitylene through Grignard methodology, followed by iodination to produce 3,3',5,5'-tetraiodo-bimesitylene. This tetraiodinated intermediate then undergoes Suzuki coupling with phenylboronic acid in the presence of palladium(0) catalyst to yield functionalized bimesityl derivatives [3].
The successful coupling of mesityl bromide has been achieved using RuPhos ligand systems, which provide enhanced reactivity for sterically hindered substrates [9]. The reaction conditions typically involve palladium(0) catalysts with phosphine ligands, base activation (commonly potassium carbonate), and temperatures ranging from 80-120°C [8] [9].
Beyond Suzuki coupling, other palladium-mediated strategies have been explored for bimesityl synthesis. Homocoupling reactions using palladium catalysts with tert-butyllithium as a mediating agent provide direct access to symmetric biaryl compounds from aryl halides [10]. This methodology demonstrates fast reaction times (1 hour) at room temperature with good to excellent yields [10].
The mechanism involves in situ lithium-halogen exchange to generate aryl lithium reagents, which subsequently undergo homocoupling in the presence of palladium catalyst [10]. This approach offers advantages in terms of reaction speed and mild conditions, though it requires careful handling of organolithium reagents.
Advances in ligand design have significantly improved the efficiency of palladium-mediated bimesityl synthesis. The development of bulky, electron-rich phosphine ligands has enabled the coupling of highly sterically hindered mesityl substrates [9]. RuPhos ligand, in particular, has demonstrated exceptional performance in mesityl bromide coupling reactions, providing high yields with minimal side product formation [9].
Catalyst loading optimization studies indicate that 1-10% palladium catalyst is typically sufficient for effective coupling, with higher loadings providing faster reaction rates but potentially increased costs [8]. The choice of palladium source (palladium acetate, palladium chloride, or preformed palladium complexes) significantly affects reaction efficiency and product selectivity.
Mechanochemical synthesis represents an emerging approach for bimesityl formation that eliminates the need for organic solvents and high temperatures [11] [12]. This methodology utilizes mechanical force, typically applied through ball milling, to induce chemical transformations in the solid state.
The mechanochemical approach to bimesityl synthesis involves the direct grinding of mesitylene precursors with appropriate coupling agents under controlled conditions [11]. Ball milling provides the mechanical energy necessary to overcome activation barriers and facilitate bond formation without requiring thermal activation [12].
Recent studies demonstrate that mechanochemical synthesis can achieve reaction times as short as 30 minutes to 2 hours, significantly faster than traditional thermal methods [11] [12]. The solvent-free nature of these reactions aligns with green chemistry principles while potentially reducing production costs and environmental impact.
The mechanism of mechanochemical bimesityl formation involves the generation of reactive intermediates through mechanical activation [12]. The grinding process creates high local pressures and temperatures at contact points, facilitating bond breaking and formation. This localized activation enables reactions that would otherwise require harsh conditions in solution-phase synthesis.
Optimization of mechanochemical conditions focuses on grinding frequency, ball-to-sample ratio, and reaction atmosphere [11] [12]. Studies indicate that controlled atmosphere milling can prevent unwanted oxidation while maintaining reaction efficiency. The use of grinding additives can further enhance reaction rates and selectivity.
Mechanochemical synthesis offers several advantages for bimesityl production, including reduced reaction times, elimination of organic solvents, and operation at ambient temperature [11] [12]. These factors contribute to improved sustainability and potentially lower production costs compared to traditional methods.
However, mechanochemical approaches also present certain limitations, including variable yields (40-70%) and challenges in reaction monitoring and control [11] [12]. The heterogeneous nature of solid-state reactions can lead to non-uniform product formation and difficulties in scale-up compared to solution-phase methods.
The development of mechanochemical bimesityl synthesis continues to evolve, with ongoing research focused on improving yield consistency and developing better understanding of solid-state reaction mechanisms. Integration with other synthetic approaches may provide hybrid methodologies that combine the advantages of mechanochemical activation with the control offered by traditional solution-phase chemistry.
| System | π-π Distance (Å) | Interaction Type | Stabilization Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Bimesityl-mesitylene cocrystal | 3.2-3.8 | Parallel π-π stacking | -8 to -12 | [5] [6] [4] |
| Multiple π-π stacking framework (π-1) | 3.465-3.784 | 33 types of π-π modes | -15 to -25 | [7] |
| Hexafluorobenzene-mesitylene complex | 3.4-3.7 | π-acidic/π-basic interaction | -9.1 | [5] [6] [4] |
| Bimesityl tetrapyridyl derivatives | 3.3-3.6 | Face-to-face and edge-to-face | -10 to -18 | [8] [9] [10] |
| Tetrakis(4-pyridyl)bimesityl ligand systems | 3.2-3.9 | Multiple stacking motifs | -12 to -20 | [11] [12] [13] |
Advanced porous supramolecular frameworks utilizing bimesityl-based building blocks have revealed remarkable diversity in π-π stacking arrangements. The porous supramolecular framework designated π-1 exhibits as many as 33 distinct types of π-π stacking modes, with centroid distances ranging from 3.465 to 3.784 angstroms [7]. This extraordinary variety of π-π interactions contributes to the exceptional stability of three-dimensional porous networks, with stabilization energies reaching -15 to -25 kilocalories per mole [7].
Tetrakis(4-pyridyl)bimesityl derivatives represent a particularly significant class of compounds for π-π stacking-mediated assembly. These extended tetrahedral ligands display both face-to-face and edge-to-face π-π interactions with distances typically ranging from 3.3 to 3.6 angstroms [8] [9] [10]. The unique molecular geometry imposed by the bimesityl scaffold forces the pyridyl groups into specific orientations that promote multiple π-π stacking motifs, leading to the formation of discrete supramolecular architectures with remarkable structural complexity [11] [12] [13].
The crystalline phases of bimesityl derivatives exhibit sophisticated hydrogen bonding networks that play crucial roles in determining supramolecular organization and stability. These networks range from conventional hydrogen bonds involving heteroatoms to weaker carbon-hydrogen to nitrogen interactions that nonetheless significantly influence crystal packing arrangements [12] [13] [14].
The 3,3',5,5'-tetrakis(3-pyridyl)bimesityl system exemplifies the importance of carbon-hydrogen to nitrogen hydrogen bonds in directing supramolecular assembly. This compound forms a novel ring motif based on carbon-hydrogen to nitrogen hydrogen bonds with bond lengths ranging from 2.4 to 2.8 angstroms, organizing the molecules into a cubic alpha-polonium-like network [12] [13] [14]. The systematic arrangement of these relatively weak interactions demonstrates how molecular design can exploit subtle hydrogen bonding patterns to achieve specific three-dimensional architectures.
Table 2: Hydrogen Bonding Networks in Crystalline Phases
| System | Bond Type | Bond Length (Å) | Network Topology | Stabilization Role | Reference |
|---|---|---|---|---|---|
| 3,3',5,5'-Tetrakis(3-pyridyl)bimesityl | C-H···N hydrogen bonds | 2.4-2.8 | Cubic α-Po-like network | Crystal packing organization | [12] [13] [14] |
| Bimesityl-3,3'-dicarboxylic acid complex | O-H···O and N-H···O bonds | 1.8-2.2 | Chain and layer structures | Supramolecular assembly | [15] [16] [17] |
| Water cluster conduits in bimesityl complexes | O-H···Cl interactions | 2.1-2.4 | Nanometer-sized conduits | Water cluster stabilization | [15] |
| Hydroxide-substituted frameworks | O-H···O networks | 1.6-2.5 | 2D confined channels | Enhanced conductivity | [18] |
| Short hydrogen bond networks | Short hydrogen bonds <2.5 Å | 2.0-2.5 | 3D extended networks | Framework stability | [18] [19] |
Water cluster formation represents another significant aspect of hydrogen bonding in bimesityl systems. Bimesityl-containing complexes can stabilize unusual water cluster aggregates, including remarkable fourteen-water clusters that form nanometer-sized water cluster conduits [15]. These water clusters are stabilized through oxygen-hydrogen to chlorine interactions with bond lengths of 2.1 to 2.4 angstroms, creating unique channels with diameters of approximately 12 angstroms [15].
Recent developments in hydroxide-substituted frameworks based on bimesityl derivatives have revealed the formation of short hydrogen bond networks with bond lengths less than 2.5 angstroms [18]. These short hydrogen bond networks, formed through interlayer confinement strategies, demonstrate enhanced conductivity properties and represent a new paradigm for designing functional materials based on hydrogen bonding interactions [18] [19].
Bimesityl derivatives serve as exceptionally versatile linkers for metal-organic framework construction, offering unique structural features that enable the formation of diverse framework topologies with tailored properties. The rigid bimesityl scaffold provides excellent shape persistence while allowing for functional group modification at specific positions to achieve desired coordination geometries and framework characteristics [20] [21].
Biphenyl and bimesityl tetrasulfonic acids represent pioneering examples of bimesityl-based linkers for coordination polymer construction. These tetrasulfonic acid derivatives are prepared through systematic Ullmann-type coupling reactions followed by nucleophilic displacement and oxidation procedures [20] [21]. The resulting linkers coordinate with copper(II) and zinc(II) metal nodes to form three-dimensional coordination polymers with pore sizes ranging from 8 to 12 angstroms, suitable for gas adsorption applications [20] [21].
Table 3: Metal-Organic Framework Construction Using Bimesityl Linkers
| Linker Type | Metal Nodes | Framework Topology | Pore Size (Å) | Applications | Reference |
|---|---|---|---|---|---|
| Biphenyl tetrasulfonic acid | Cu(II), Zn(II) | 3D coordination polymers | 8-12 | Gas adsorption | [20] [21] |
| Bimesityl tetrasulfonic acid | Cu(II), Cd(II) | Pillared-layer structures | 10-15 | Catalysis, separation | [20] [21] |
| 3,3',5,5'-Tetrakis(4-pyridyl)bimesityl | Ni(II), Cu(II), Pd(II) | Discrete supramolecular cubes | 15-20 (cubic cavities) | Host-guest chemistry | [8] [9] [10] [11] |
| Tetrakis(4-formylphenyl)bimesityl | Various transition metals | 2D and 3D networks | 12-18 | Sensing, catalysis | [22] [23] [24] |
| Functionalized bimesityl derivatives | Zr, Ti, Al clusters | Extended frameworks | Variable 6-25 | Energy storage | [25] [26] [27] |
The 3,3',5,5'-tetrakis(4-pyridyl)bimesityl ligand represents a breakthrough in bimesityl-based framework construction. This extended tetrahedral ligand with D2d symmetry coordinates with nickel(II), copper(II), and palladium(II) metal centers to generate discrete supramolecular cubes with perfect octahedral symmetry [8] [9] [10] [11]. The cubic cavities formed by these assemblies have internal dimensions exceeding 3000 cubic angstroms, making them among the largest discrete metal-organic cages characterized by X-ray crystallography [11].
Advanced bimetallic metal-organic frameworks incorporating bimesityl-derived linkers have emerged as a significant research frontier. These systems utilize the introduction of a second metal into the framework structure to enhance properties compared to monometallic analogs [25] [26]. The higher porosity and controlled defect introduction achievable with bimesityl linkers enable utilization across diverse applications including energy storage, catalysis, and separation technologies [25] [26] [27].
Sequential linker installation methodologies have been developed specifically for bimesityl-containing frameworks, allowing for precise control over framework structures and properties [27]. These approaches enable the introduction of multiple functional groups into the framework through post-synthetic modification, providing access to materials with tailored pore environments and enhanced functionality [27].
The design and synthesis of discrete supramolecular cubes and nanostructures represents one of the most remarkable achievements in bimesityl-based supramolecular chemistry. These assemblies demonstrate the power of coordination-driven self-assembly when combined with carefully designed molecular building blocks that encode specific geometric information [8] [9] [10] [11].
The tetrakis(4-pyridyl)bimesityl ligand system exemplifies the successful application of face-directed metal coordination for cube construction. Twelve unique D2d-symmetric extended-tetrahedral tetrapyridylbimesityl ligands combine with six metal cations (nickel(II) or copper(II)) to assemble discrete cubic architectures with perfect octahedral symmetry [8] [9] [10] [11]. The internal cavity dimensions of these cubes exceed 3000 cubic angstroms, representing the largest discrete metal-organic cuboid cages characterized by X-ray crystallography at the time of their discovery [11].
Table 4: Design of Discrete Supramolecular Cubes and Nanostructures
| Structure Type | Building Units | Internal Cavity (ų) | Assembly Mechanism | Functionality | Reference |
|---|---|---|---|---|---|
| Supramolecular cubes (Oh symmetry) | 12 tetrapyridylbimesityl + 6 metal ions | >3000 | Face-directed coordination | Host-guest encapsulation | [8] [9] [10] [11] |
| Tetrahedral cages | 4 ligands + 6 metal ions | 1500-2000 | Edge-directed assembly | Molecular recognition | [28] [29] |
| Rhomboid architectures | 8 ligands + 12 metal ions | 2000-2500 | Concentration-dependent | Switchable structures | [28] [29] |
| Prismatic assemblies | 6 ligands + 8 metal ions | 1000-1500 | Template-directed | Catalytic pockets | [30] [31] |
| Cubic metal-organic cages | Variable ligand:metal ratios | Variable 500-4000 | Self-assembly | Sensing applications | [8] [9] [10] |
Concentration-dependent assembly processes have been discovered for related bimesityl-based systems, enabling the formation of different structural architectures under varying conditions. Terpyridine-based systems incorporating bimesityl-like structural motifs demonstrate facile interconversion between bis-rhombus and tetrahedral structures depending on solution concentration [28] [29]. At concentrations higher than 12 milligrams per milliliter, only bis-rhombus structures composed of eight ligands and twelve cadmium(II) ions are formed, whereas sufficient dilution leads to tetrahedral assemblies composed of four ligands and six cadmium(II) ions [28].
The influence of weaker interactions on the self-assembly of rigid molecular scaffolds based on tetrarylbimesityls has been systematically explored [12] [13]. These studies reveal that weak interactions manifest differently in three-dimensional rigid scaffolds where close packing considerations become paramount [12] [13]. While tetrakis(4-pyridyl)bimesityl exhibits close-packed structures devoid of perceptible weak interactions, the isomeric tetrakis(3-pyridyl)bimesityl forms novel ring motifs based on carbon-hydrogen to nitrogen hydrogen bonds [12] [13].
Template-directed assembly strategies have been employed for the construction of prismatic assemblies and other complex nanostructures. These approaches utilize guest molecules as templates during the formation of the assemblies, enabling access to structures that might not be thermodynamically accessible through direct self-assembly [30] [31]. The resulting structures feature catalytic pockets and sensing capabilities that arise from the precise arrangement of functional groups within the assembled framework [30] [31].